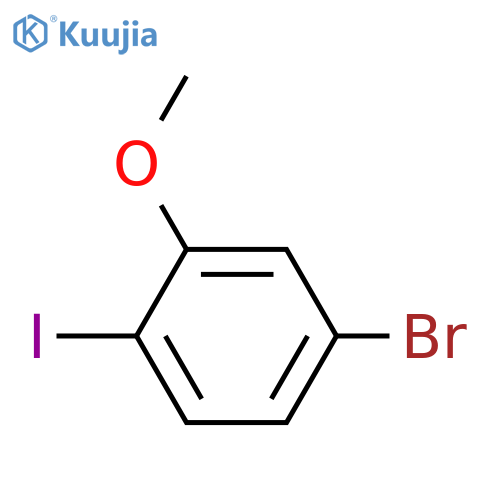

Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent

,

Nature Chemistry,

2023,

15(10),

1391-1399